molecular formula C17H21F2NO3 B5556193 (3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol

(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol

Cat. No. B5556193
M. Wt: 325.35 g/mol
InChI Key: HHOBQNFZRGSAGR-QGHHPUGFSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to "(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol" often involves multiple steps, including cycloaddition reactions, ring closure methods, and specific functional group transformations. For example, Kotian et al. (2005) described a large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which could serve as a useful intermediate for the synthesis of various bioactive molecules, highlighting a general approach that might be adapted for synthesizing the compound of interest (Kotian et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol" has been the subject of extensive studies, which include X-ray crystallography and theoretical calculations. Amato et al. (1990) performed crystal and molecular structure determinations for cognition activators, providing insights into the conformation of isolated molecules that could be relevant for understanding the structural aspects of the target compound (Amato et al., 1990).

Chemical Reactions and Properties

The chemical reactivity and properties of complex molecules depend on their functional groups and overall structure. Halim and Ibrahim (2022) discussed the ring opening followed by ring closure reactions of specific compounds, leading to novel structures. This study, along with others, contributes to a broader understanding of the chemical behavior that compounds like "(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol" might exhibit (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of molecules, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The study by Kavitha et al. (2006) on the synthesis and crystal structure of related compounds sheds light on the significance of these properties in scientific research (Kavitha et al., 2006).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application and understanding of complex compounds. The work by Wang et al. (2013) on synthesizing potential PET agents for imaging in cancers illustrates the multifaceted chemical properties that can be relevant for compounds with similar complexity (Wang et al., 2013).

Scientific Research Applications

Synthesis and Functionalization of Heterocycles

Research in the field of synthetic organic chemistry has highlighted the versatility of pyrrolidinol derivatives in the synthesis and functionalization of heterocyclic compounds. For instance, the synthesis of benzo[b]thiepins involves a cycloaddition reaction followed by ring opening and hydrolysis steps, showcasing the utility of pyrrolidinol derivatives in constructing complex heterocyclic structures (D. Reinhoudt & C. G. Kouwenhoven, 1974). Similarly, the generation of diverse trifluoromethyl heterocycles from a single precursor demonstrates the role of pyrrolidinol derivatives in the efficient synthesis of fluorinated heterocycles, which are of significant interest due to their pharmaceutical and agrochemical applications (Mark A. Honey et al., 2012).

Catalysis and Ligand Development

Pyrrolidinol derivatives also play a crucial role in the development of catalysts and ligands for various organic reactions. For example, the design of rhodium N-heterocyclic carbene catalysts for the hydrothiolation of alkynes showcases the potential of pyrrolidinol-based ligands in catalysis, offering a switch in regioselectivity based on the ligand structure (Andrea Di Giuseppe et al., 2012). Additionally, the synthesis of luminescent copper(I) complexes with pyridine and quinoline derivatives indicates the application of pyrrolidinol derivatives in the development of new materials with unique photophysical properties (Torsten Hölzel et al., 2021).

Medicinal Chemistry and Drug Design

In medicinal chemistry, pyrrolidinol derivatives have been explored for their potential as anticancer agents. The synthesis and characterization of organometallic complexes with pyrrolidinol-derived ligands for cancer treatment highlight the medicinal applications of these compounds (I. Stepanenko et al., 2011). This research underscores the importance of pyrrolidinol derivatives in the development of new therapeutic agents.

properties

IUPAC Name

[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(3,5-difluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO3/c1-10-8-20(9-17(10,22)12-4-3-5-12)16(21)11-6-13(18)15(23-2)14(19)7-11/h6-7,10,12,22H,3-5,8-9H2,1-2H3/t10-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOBQNFZRGSAGR-QGHHPUGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)C3=CC(=C(C(=C3)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC(=C(C(=C3)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol

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